An In-depth Technical Guide to 1,1-Diethoxy-3-methyl-2-butene (CAS No. 1740-74-5)
An In-depth Technical Guide to 1,1-Diethoxy-3-methyl-2-butene (CAS No. 1740-74-5)
Introduction: A Versatile Building Block for Complex Heterocycles
In the landscape of synthetic organic chemistry, the strategic use of multifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 1,1-Diethoxy-3-methyl-2-butene, also known by synonyms such as 3-methyl-2-butenal diethyl acetal or prenal diethyl acetal, stands out as a valuable C5 synthon. Its unique structure, featuring a protected aldehyde (an acetal) and a nucleophilic trisubstituted alkene, offers a dual reactivity profile that is particularly advantageous forannulation reactions.
This guide provides an in-depth technical overview of 1,1-Diethoxy-3-methyl-2-butene (CAS No. 1740-74-5), focusing on its synthesis, physicochemical properties, spectroscopic signature, and, most critically, its application as a key reagent in the synthesis of pyranocoumarin and chromene scaffolds. These heterocyclic motifs are central to numerous natural products and pharmacologically active compounds, making this acetal a reagent of significant interest to researchers in medicinal chemistry and drug development. The protocols and mechanisms detailed herein are presented to not only guide experimentation but also to provide a clear understanding of the chemical principles that ensure reaction fidelity and success.
Physicochemical and Safety Profile
Accurate characterization of a reagent is the foundation of reproducible science. The key physical and safety properties of 1,1-Diethoxy-3-methyl-2-butene are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1740-74-5 | [1] |
| Molecular Formula | C₉H₁₈O₂ | [1] |
| Molecular Weight | 158.24 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Density | 0.837 g/mL at 25 °C | [1] |
| Boiling Point | 53-58 °C at 20 mmHg | [1] |
| Refractive Index (n²⁰/D) | 1.421 | [1] |
| Flash Point | 60 °C (140 °F) - closed cup | [1] |
| Vapor Pressure | 0.953 mmHg at 25 °C | [1] |
| LogP | 2.35 | [1] |
Safety and Handling Summary: 1,1-Diethoxy-3-methyl-2-butene is classified as a flammable liquid (GHS Category 3) and should be handled with appropriate precautions.[3] Store in a cool, well-ventilated area away from ignition sources. Use of personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is mandatory. All manipulations should be performed within a certified chemical fume hood.
Synthesis Protocol: Acid-Catalyzed Acetalization
The most common and direct method for preparing 1,1-Diethoxy-3-methyl-2-butene is the acid-catalyzed reaction of 3-methyl-2-butenal (prenal) with ethanol, often using a dehydrating agent like triethyl orthoformate to drive the equilibrium towards the product.
Step-by-Step Methodology
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Reagents & Equipment:
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3-methyl-2-butenal
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Ethanol (anhydrous)
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Triethyl orthoformate
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Phosphoric acid (H₃PO₄) or other suitable acid catalyst
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0.5 N Aqueous ammonia (NH₄OH) or saturated sodium bicarbonate (NaHCO₃)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Diethyl ether
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Round-bottom flask with magnetic stirrer, condenser, and addition funnel
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Distillation apparatus
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Procedure:
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To a round-bottom flask charged with 3-methyl-2-butenal, add an excess of anhydrous ethanol (approx. 3-4 equivalents) and triethyl orthoformate (approx. 1.5 equivalents).
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Begin stirring the mixture at room temperature.
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Slowly add a catalytic amount of phosphoric acid (e.g., 1-2 mol%).
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Allow the reaction to stir at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting aldehyde.
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Upon completion, transfer the reaction mixture to a separatory funnel and dilute with diethyl ether.
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Wash the organic layer sequentially with 0.5 N aqueous ammonia or saturated NaHCO₃ solution to neutralize the acid catalyst, followed by a brine wash.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure to yield pure 1,1-Diethoxy-3-methyl-2-butene.[1]
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Causality and Self-Validation
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Role of Acid Catalyst: The acetalization mechanism requires protonation of the carbonyl oxygen of the aldehyde. This crucial first step makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol (ethanol).
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Use of Triethyl Orthoformate: Acetal formation is a reversible reaction. The formation of the acetal produces one equivalent of water. According to Le Châtelier's principle, this water must be removed to drive the equilibrium towards the product. Triethyl orthoformate serves as an efficient chemical dehydrating agent, reacting with the in-situ generated water to form ethanol and ethyl formate, thus preventing the reverse reaction (hydrolysis of the acetal).
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Aqueous Ammonia/Bicarbonate Wash: The acidic catalyst must be removed before the final distillation. Failure to neutralize the acid can lead to decomposition of the acetal product back to the starting aldehyde upon heating. The mild basic wash ensures complete neutralization.
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Vacuum Distillation: The product has a relatively high boiling point at atmospheric pressure. Distillation under reduced pressure allows the compound to boil at a lower temperature (53-58 °C at 20 mmHg), preventing potential thermal degradation.[1]
Reaction Mechanism: Acetal Formation
The mechanism proceeds in two main stages: formation of a hemiacetal intermediate, followed by its conversion to the full acetal.
Caption: Acid-catalyzed mechanism for the formation of a diethyl acetal.
Spectroscopic Analysis and Characterization
While comprehensive, publicly available spectra for 1,1-Diethoxy-3-methyl-2-butene are limited, spectral data are available for purchase or viewing through specialized databases such as SpectraBase (Wiley) and within the documentation for commercial samples (Aldrich).[4] Based on the known structure, the expected spectroscopic features are as follows:
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¹H NMR (Proton NMR):
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Acetal Proton (-CH(OEt)₂): A single proton in a unique environment, expected to appear as a doublet around δ 4.8-5.2 ppm, coupled to the adjacent vinyl proton.
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Vinyl Proton (=CH-): A multiplet (likely a doublet of doublets or more complex) around δ 5.3-5.7 ppm, coupled to the acetal proton and potentially showing long-range coupling to the methyl groups.
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Ethoxy Methylene (-OCH₂CH₃): Two equivalent methylene groups, expected as a quartet around δ 3.4-3.7 ppm, coupled to the ethoxy methyl protons.
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Vinyl Methyls (=C(CH₃)₂): Two methyl groups on the double bond, which may be magnetically non-equivalent. Expected to appear as two singlets (or very closely spaced singlets) around δ 1.7-1.9 ppm.
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Ethoxy Methyl (-OCH₂CH₃): Two equivalent methyl groups, appearing as a triplet around δ 1.1-1.3 ppm, coupled to the methylene protons.
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¹³C NMR (Carbon NMR):
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Acetal Carbon (-C(OEt)₂): Expected in the range of δ 98-105 ppm.
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Alkene Carbons (=C and =CH): The quaternary carbon (=C(CH₃)₂) would appear around δ 135-140 ppm, while the CH carbon (=CH-) would be further upfield, around δ 120-125 ppm.
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Ethoxy Methylene (-OCH₂): Expected around δ 60-65 ppm.
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Vinyl Methyls (=C(CH₃)₂): Two distinct signals expected around δ 18-26 ppm.
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Ethoxy Methyl (-OCH₂CH₃): Expected around δ 14-16 ppm.
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IR (Infrared) Spectroscopy:
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C=C Stretch: A weak to medium band around 1670-1680 cm⁻¹ for the trisubstituted alkene.
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C-O Stretch (Acetal): Strong, characteristic bands in the region of 1050-1150 cm⁻¹.
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=C-H Stretch: A band of medium intensity appearing just above 3000 cm⁻¹.
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C-H Stretch (Alkyl): Strong bands appearing just below 3000 cm⁻¹.
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The absence of a strong C=O stretching band (around 1680-1700 cm⁻¹ for an α,β-unsaturated aldehyde) is a key indicator of successful acetal formation and purity.
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Application in Drug Development: Synthesis of Bioactive Scaffolds
The primary utility of 1,1-Diethoxy-3-methyl-2-butene in medicinal chemistry is its role as a precursor to the prenyl group in the construction of pyran rings, particularly in the synthesis of angular pyranocoumarins and related chromenes.[1] These scaffolds are prevalent in natural products and have demonstrated a wide array of biological activities, including anti-HIV, anti-cancer, neuroprotective, and anti-inflammatory properties.
Representative Application: Synthesis of an Angular Pyranocoumarin
The reaction with a hydroxycoumarin, such as 7-hydroxycoumarin, proceeds via an initial acid-catalyzed transacetalization or direct electrophilic attack, followed by an intramolecular cyclization to form the pyran ring.
Caption: General workflow for the synthesis of an angular pyranocoumarin.
Step-by-Step Methodology (Representative)
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Procedure:
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A mixture of 7-hydroxycoumarin (1 equivalent) and 1,1-diethoxy-3-methyl-2-butene (1.2-1.5 equivalents) is heated in a high-boiling solvent such as pyridine or N,N-diethylaniline.
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The reaction is heated to reflux (typically 150-200 °C) for several hours.
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Progress is monitored by TLC.
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Upon completion, the reaction mixture is cooled, and the solvent is removed under high vacuum.
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The residue is purified by column chromatography on silica gel to afford the angular pyranocoumarin product.
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Mechanistic Rationale
This reaction is a variation of the Claisen rearrangement followed by cyclization. The acetal, under thermal or acidic conditions, can generate a reactive electrophile. The phenoxide of the 7-hydroxycoumarin acts as a nucleophile, attacking the electrophile to form an O-alkenylated ether intermediate. This intermediate then undergoes a thermal[3][3]-sigmatropic rearrangement (Claisen rearrangement) to form a C-alkenylated intermediate, which rapidly cyclizes via intramolecular hydroalkoxylation onto the double bond to form the stable dihydropyran ring fused to the coumarin core. The use of a high-boiling amine solvent like pyridine can facilitate the reaction by promoting the formation of the phenoxide and stabilizing intermediates.
Conclusion
1,1-Diethoxy-3-methyl-2-butene is a strategically important building block whose value lies in its predictable and versatile reactivity. As a stable, easily handled precursor to the often-unstable 3-methyl-2-butenal, it provides a reliable entry point for introducing the prenyl moiety essential for constructing pyran-fused heterocyclic systems. For researchers and drug development professionals, mastery of its synthesis and application opens a direct and efficient pathway to a class of compounds rich in biological and pharmacological potential. The protocols and mechanistic insights provided in this guide serve as a robust foundation for the exploration and exploitation of this valuable synthetic tool.
References
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LookChem. 1,1-Diethoxy-3-methyl-2-butene. [Link]
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PubChem. 1,1-Diethoxy-3-methyl-2-butene. National Center for Biotechnology Information. [Link]
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National Institute of Standards and Technology. Butane, 1,1-diethoxy-3-methyl-. NIST Chemistry WebBook. [Link]
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The Good Scents Company. isovaleraldehyde diethyl acetal. [Link]
- Shaabani, A., et al. Reaction Between 7-Hydroxy Coumarin, Alkyl Isocyanides and Dialkyl Acetylenedicarboxylate: Synthesis of 4H-Chromenes. Oriental Journal of Chemistry.
- U.S. Patent US3503996A, 7-hydroxycoumarin preparation.
- Darla, M. M., et al. Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction.
- El-Sayed, N. N. E.
- Al-Haiza, M. A., et al. Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace.
